molecular formula C32H19ClN2O5 B12460988 2-oxo-2-phenylethyl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

2-oxo-2-phenylethyl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12460988
M. Wt: 547.0 g/mol
InChI Key: JCYFDOINLIWAFS-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 8-CHLORO-2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]QUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core, a phenylethyl group, and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 8-CHLORO-2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]QUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 8-CHLORO-2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]QUINOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the phenylethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinolines.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 8-CHLORO-2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]QUINOLINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 8-CHLORO-2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]QUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 8-CHLORO-2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]QUINOLINE-4-CARBOXYLATE is unique due to its combination of a quinoline core, a phenylethyl group, and a phthalimide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C32H19ClN2O5

Molecular Weight

547.0 g/mol

IUPAC Name

phenacyl 8-chloro-2-[4-(1,3-dioxoisoindol-2-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C32H19ClN2O5/c33-26-12-6-11-22-25(32(39)40-18-28(36)20-7-2-1-3-8-20)17-27(34-29(22)26)19-13-15-21(16-14-19)35-30(37)23-9-4-5-10-24(23)31(35)38/h1-17H,18H2

InChI Key

JCYFDOINLIWAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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